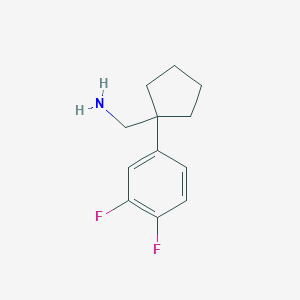

1-(3,4-Difluorophenyl)cyclopentanemethanamine

Description

1-(3,4-Difluorophenyl)cyclopentanemethanamine is a cycloalkane-substituted methanamine derivative featuring a 3,4-difluorophenyl group attached to a cyclopentane ring. The compound’s structure combines a rigid cyclopentane backbone with electron-withdrawing fluorine substituents on the aromatic ring, which may influence its physicochemical properties, such as lipophilicity, solubility, and receptor-binding affinity.

Properties

Molecular Formula |

C12H15F2N |

|---|---|

Molecular Weight |

211.25 g/mol |

IUPAC Name |

[1-(3,4-difluorophenyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C12H15F2N/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 |

InChI Key |

JVZDCLINPVPCHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CN)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)cyclopentanemethanamine typically involves the reaction of 3,4-difluorobenzyl chloride with cyclopentylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Difluorophenyl)cyclopentanemethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies related to enzyme inhibition and receptor binding.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, substituent effects, and physicochemical properties derived from the evidence:

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride

- Structure : Cyclopentane ring with a 2-chloro-4-fluorophenyl group.

- Key Differences :

- Molecular Weight : ~245.7 g/mol (calculated).

1-(4-Chlorophenyl)cyclopentanemethanamine

- Structure : Cyclopentane ring with a 4-chlorophenyl group.

- Key Differences :

- Molecular Weight : ~209.7 g/mol (calculated).

1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine

- Structure : Cyclopentane ring with a 4-trifluoromethylphenyl group.

- Increased molecular weight (229.24 g/mol) due to the -CF₃ group .

- Storage : Requires 2–8°C for stability, indicating higher sensitivity compared to difluoro analogs .

1-(3,4-Difluorophenyl)cyclobutanemethanamine

- Structure : Cyclobutane ring with a 3,4-difluorophenyl group.

- Lower molecular weight (215.21 g/mol vs. ~229 g/mol for cyclopentane analogs) .

N-[1-(3,4-Dichlorophenyl)ethyl]cyclopentanamine

- Structure : Cyclopentane amine with a 3,4-dichlorophenyl-ethyl chain.

- Key Differences :

- Molecular Weight : 258.19 g/mol.

Comparative Data Table

Research Implications

- Ring Size : Cyclopentane balances rigidity and flexibility, whereas cyclobutane introduces strain that may limit binding pocket compatibility.

- Pharmacological Potential: Difluoro analogs are promising for CNS targets due to balanced solubility and blood-brain barrier penetration, while chloro/CF₃ variants may excel in peripheral applications .

Limitations

- Evidence lacks explicit pharmacological data (e.g., IC₅₀, binding assays) for direct activity comparisons.

- Storage and stability data are incomplete for most analogs, limiting formulation insights.

Biological Activity

1-(3,4-Difluorophenyl)cyclopentanemethanamine is a chemical compound notable for its unique structural features, which include a cyclopentane ring substituted with a 3,4-difluorophenyl group and an amine functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of neuropsychiatric disorders such as depression and anxiety.

- Molecular Formula : C13H14F2N

- Molecular Weight : Approximately 225.25 g/mol

- Structural Characteristics : The presence of fluorine atoms enhances the compound's lipophilicity, potentially influencing its biological activity.

Research indicates that this compound interacts with various receptors and enzymes within biological systems. Its structural similarity to other psychoactive compounds suggests that it may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Interaction Studies

Interaction studies are vital for understanding the biological behavior of this compound. These studies typically focus on:

- Receptor Binding Affinity : Evaluating how well the compound binds to specific neurotransmitter receptors.

- Enzyme Inhibition : Investigating its potential to inhibit enzymes involved in neurotransmitter metabolism.

Biological Activity

This compound exhibits several biological activities:

- Antidepressant-like Effects : Preliminary studies indicate that this compound may possess antidepressant properties due to its ability to enhance serotonin levels in the brain.

- Anxiolytic Potential : Similar to other compounds in its class, it may help reduce anxiety symptoms by modulating neurotransmitter activity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can highlight the unique features and potential advantages of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Fluorophenyl)cyclopropanemethanamine | Cyclopropane ring with a fluorophenyl group | Smaller ring size may influence reactivity |

| 1-(2-Fluorophenyl)cyclobutanemethanamine | Cyclobutane ring with a fluorophenyl group | Strain in cyclobutane may affect stability |

| 1-(3-Chlorophenyl)cyclopentanemethanamine | Cyclopentane with a chlorophenyl group | Chlorine instead of fluorine alters properties |

This table illustrates how variations in halogenation and ring size can affect the reactivity and biological interactions of these compounds.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Study on Antidepressant Effects : A study published in a peer-reviewed journal demonstrated that administration of this compound resulted in significant reductions in depression-like behaviors in animal models, suggesting its potential use as an antidepressant agent.

- Anxiolytic Activity Assessment : Another research effort evaluated the anxiolytic properties of the compound through behavioral tests, showing promising results comparable to established anxiolytics.

- Pharmacokinetic Profile Evaluation : Studies assessing the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics, which may enhance its therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.